Bentiromide

Description

This compound is a dipeptide that is used in the this compound test, which is a screening test for evaluating pancreatic exocrine function and monitoring the adequacy of supplemental pancreatic therapy. It is typically administered orally. Cases of headache and gastrointestinal disturbances have been reported with the use of this compound. This compound is currently not available in the U.S. or Canada.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.

chymotrypsin labile peptide used diagnostically as an index of exocrine pancreas function

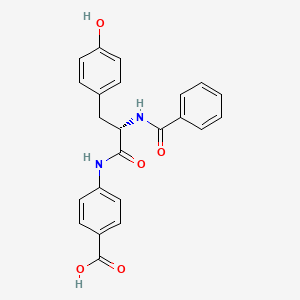

Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPTWHFVYKCNNK-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048377 | |

| Record name | Bentiromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.12e-03 g/L | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37106-97-1 | |

| Record name | N-Benzoyl-L-tyrosyl-p-aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37106-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentiromide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037106971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentiromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentiromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bentiromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENTIROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/239IF5W61J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240-242, 241 °C | |

| Record name | Bentiromide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentiromide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bentiromide's Mechanism of Action via Chymotrypsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of bentiromide, a diagnostic agent for exocrine pancreatic insufficiency, with a specific focus on its interaction with the pancreatic enzyme chymotrypsin. This document details the biochemical pathway, experimental protocols for its use and analysis, and quantitative data on its diagnostic accuracy.

Core Mechanism of Action: Chymotrypsin-Mediated Hydrolysis

This compound, chemically known as N-benzoyl-L-tyrosyl-p-aminobenzoic acid, is a synthetic peptide designed as a specific substrate for chymotrypsin.[1][2] The fundamental principle of the this compound test lies in the enzymatic cleavage of this peptide by chymotrypsin in the small intestine.[1]

In a healthy individual with sufficient pancreatic exocrine function, the pancreas secretes chymotrypsin into the duodenum in response to a meal.[1] Chymotrypsin then hydrolyzes the amide bond in this compound, releasing para-aminobenzoic acid (PABA) and N-benzoyl-L-tyrosine.[1] PABA, a water-soluble B-complex vitamin, is readily absorbed in the small intestine, enters the bloodstream, is conjugated in the liver, and subsequently excreted in the urine.[1][3][4]

The quantity of PABA recovered in the urine over a specified period (typically 6 hours) serves as an indirect measure of chymotrypsin activity in the duodenum and, by extension, the exocrine function of the pancreas.[1][2] Reduced urinary PABA excretion suggests a deficiency in pancreatic chymotrypsin secretion, indicative of exocrine pancreatic insufficiency.[1]

Quantitative Data on Diagnostic Accuracy

The diagnostic accuracy of the this compound test has been evaluated in numerous clinical studies. The sensitivity and specificity can vary depending on the patient population and the severity of pancreatic insufficiency.

| Study Population | Parameter Measured | Sensitivity | Specificity | Reference |

| Patients with Chronic Pancreatitis | Urinary PABA Excretion | 86% (62/72) | 93% (328/353) | [5] |

| Patients with Pancreatic Carcinoma | Urinary PABA Excretion | 76% (19/25) | 93% (328/353) | [5] |

| Patients with Chronic Pancreatitis | PABA Excretion Index (PEI) | 71% | 88% | [6] |

| Patients with Chronic Pancreatitis | Serum PABA | 95% | 90% | [6] |

| Dogs with Exocrine Pancreatic Insufficiency | This compound Test | 95% (21/22) | 63% (in dogs with small intestinal disease) | [7] |

Experimental Protocols

This compound Test Administration Protocol

This protocol outlines the standardized procedure for the administration of the this compound test for the assessment of exocrine pancreatic function.

Patient Preparation:

-

The patient should fast overnight (at least 8 hours). Water is permitted.

-

A baseline urine sample may be collected.

-

The patient should discontinue medications that may interfere with the test, such as sulfonamides, and certain diuretics, as advised by a clinician.[1]

Test Procedure:

-

Administer a single oral dose of 500 mg of this compound.[2]

-

Immediately following the administration of this compound, the patient should consume a standard meal to stimulate pancreatic secretion. A Lundh test meal can be used.[8]

-

Begin a timed urine collection for a total of 6 hours.[1][2] It is crucial to collect all urine voided during this period.

-

The total volume of the 6-hour urine collection should be measured and recorded.

-

Aliquots of the pooled urine should be stored frozen until analysis.

Laboratory Analysis of PABA

This method is based on the Bratton-Marshall reaction.

Reagents:

-

Hydrochloric acid (HCl), 1.2 M

-

Sodium nitrite (NaNO2), 0.2% (w/v)

-

Ammonium sulfamate, 0.5% (w/v)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride, 0.1% (w/v)

-

PABA standards

Procedure:

-

Thaw urine samples and mix thoroughly.

-

To 1 mL of urine, add 1 mL of 1.2 M HCl and heat at 100°C for 30 minutes to hydrolyze PABA conjugates.

-

Cool the samples to room temperature.

-

Prepare a standard curve using known concentrations of PABA.

-

To 0.5 mL of the hydrolyzed urine or standard, add 0.5 mL of 0.2% sodium nitrite and mix.

-

After 3 minutes, add 0.5 mL of 0.5% ammonium sulfamate and mix.

-

After 2 minutes, add 0.5 mL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride and mix.

-

Allow the color to develop for 10 minutes.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the PABA concentration in the urine samples by comparing their absorbance to the standard curve.

HPLC offers higher specificity for PABA measurement.[9]

Equipment and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: e.g., 70% phosphate buffer (pH 3.5) and 30% methanol[9]

-

Internal standard (e.g., meta-hydroxybenzoic acid)[9]

-

PABA standards

Procedure:

-

Sample Preparation: Urine samples may require alkaline hydrolysis to convert PABA metabolites to PABA.[9] After hydrolysis, the sample is neutralized.

-

Chromatography:

-

Inject the prepared sample and standards onto the HPLC column.

-

Elute with the mobile phase at a constant flow rate.

-

Detect PABA and the internal standard by UV absorbance at approximately 290 nm.[9]

-

-

Quantification:

-

Determine the peak areas of PABA and the internal standard.

-

Calculate the PABA concentration based on the ratio of the peak area of PABA to the peak area of the internal standard, and compare with the standard curve.

-

Interpretation of Results and Interfering Factors

The primary endpoint of the this compound test is the percentage of the administered PABA dose excreted in the urine over 6 hours. A lower-than-normal excretion is indicative of pancreatic exocrine insufficiency.

Factors that may lead to false-positive results (low PABA excretion in the absence of pancreatic insufficiency) include:

-

Renal Impairment: Reduced kidney function can decrease the excretion of PABA, leading to falsely low urinary levels.[1]

-

Small Bowel Disease: Conditions affecting the absorption of PABA in the small intestine can interfere with the test.[4]

-

Liver Disease: Impaired conjugation of PABA in the liver can affect its excretion.[4]

-

Drug Interactions: Certain medications, such as sulfonamides, can compete with PABA for metabolic pathways, and diuretics can alter renal excretion.[1]

To account for these confounding factors, a two-stage test can be performed where the this compound administration is followed by a second test with an equimolar dose of free PABA on a separate day.[8][10] This helps to differentiate between pancreatic maldigestion and malabsorption of PABA.

Conclusion

The this compound test is a well-established, non-invasive method for assessing pancreatic exocrine function. Its mechanism is centered on the specific cleavage of this compound by chymotrypsin, releasing PABA which is then measured in the urine. While the test has proven to be a valuable diagnostic tool, a thorough understanding of the experimental protocol, analytical methods, and potential interfering factors is crucial for accurate interpretation of the results. This guide provides the necessary technical details for researchers and clinicians working with this diagnostic agent.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The this compound test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 4. This compound test is not affected in patients with small bowel disease or liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of exocrine pancreatic function by oral administration of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (this compound): 5 years' clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Diagnostic and therapeutic applications of this compound screening test for exocrine pancreatic insufficiency in patients with cystic fibrosis. Comparison with other tests of exocrine pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound test for assessing pancreatic dysfunction using analysis of para-aminobenzoic acid in plasma and urine. Studies in cystic fibrosis and Shwachman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Bentiromide: A Technical Guide for Pancreatic Function Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on Bentiromide, a synthetic peptide once widely used as a non-invasive diagnostic tool for exocrine pancreatic insufficiency. This document provides a comprehensive overview of the core principles, experimental protocols, and quantitative data from early clinical investigations, offering valuable insights for researchers and professionals in drug development and gastroenterology. Although this compound was withdrawn from the U.S. market in October 1996, the principles of its application continue to inform the development of new diagnostic methods for pancreatic disease.[1]

Core Principle: The Chymotrypsin-Specific Cleavage of this compound

This compound, chemically known as N-benzoyl-L-tyrosyl-p-aminobenzoic acid, is a synthetic peptide.[2][3] Its diagnostic utility is predicated on its specific cleavage by the pancreatic enzyme chymotrypsin.[1][2][4] In a healthy individual with normal pancreatic function, orally administered this compound is hydrolyzed in the small intestine by chymotrypsin, releasing para-aminobenzoic acid (PABA).[1][4] PABA is then absorbed into the bloodstream, conjugated in the liver, and excreted in the urine.[4][5] The amount of PABA recovered in the urine or measured in the plasma over a specific period serves as an indirect measure of pancreatic chymotrypsin activity and, by extension, exocrine pancreatic function.[1][2][4] Reduced PABA excretion is indicative of exocrine pancreatic insufficiency.[4]

Quantitative Data from Early Clinical Studies

The diagnostic accuracy of the this compound test has been evaluated in numerous studies. The following tables summarize key quantitative data on the sensitivity, specificity, and predictive values of the test in various patient populations.

| Study Cohort | This compound Dose | Collection Method | Sensitivity | Specificity | Reference |

| Chronic Pancreatitis (n=72) | 1 g | 6-hour Urine Collection | 86% | 93% (in 353 controls and non-pancreatic disease patients) | [6] |

| Pancreatic Carcinoma (n=25) | 1 g | 6-hour Urine Collection | 76% | 93% (in 353 controls and non-pancreatic disease patients) | [6] |

| Chronic Alcoholic Pancreatitis (n=14) | Not Specified | Not Specified | 28.6% | Not Specified | [7] |

| Tropical Pancreatitis (n=6) | Not Specified | Not Specified | 16.7% | Not Specified | [7] |

| Patient Group | This compound Dose | Test Parameter | Key Findings | Reference |

| Young Children (2 months - 4 years) with Pancreatic Insufficiency | 15 mg/kg (low dose) vs. 30 mg/kg (high dose) | Plasma PABA | High-dose this compound provided better discrimination between controls and patients, but with remaining poor sensitivity and specificity. | [8] |

| Young Children (2 months - 4 years) with Pancreatic Insufficiency | 30 mg/kg with a liquid meal | Plasma PABA at 2 and 3 hours | Complete discrimination between control and pancreatic insufficient patients. | [8] |

| Cystic Fibrosis patients with steatorrhea | Not Specified | 90-minute plasma PABA | Reliably detected this patient group. | [9] |

| Cystic Fibrosis patients with >5-10% of normal enzyme output | Not Specified | Plasma PABA | Unreliable detection of pancreatic dysfunction. | [9] |

| Shwachman's syndrome | Not Specified | Plasma and Urine PABA | Failed to detect pancreatic dysfunction. | [9] |

Experimental Protocols

Standard this compound Test (Urine PABA Excretion)

This protocol outlines the standard procedure for the this compound test based on the measurement of PABA in urine.

Patient Preparation:

-

Overnight fasting is required.

Test Administration:

-

An oral dose of 500 mg of this compound is administered.[10][11]

-

The this compound is often given with a light meal or 25g of casein in 500 ml of water to stimulate pancreatic secretion.[2][4][12]

Sample Collection:

Sample Analysis:

-

The total amount of PABA excreted in the 6-hour urine collection is determined.

-

Analytical methods for PABA measurement include:

-

Colorimetric Assay (Bratton-Marshall method): This was a common method involving the diazotization of PABA and subsequent coupling with a chromogenic agent.[13]

-

High-Performance Liquid Chromatography (HPLC): Offered improved specificity over colorimetric methods.

-

Spectrofluorimetry: Investigated as a cost-effective alternative to HPLC.[14]

-

Room-Temperature Phosphorimetry: Another analytical technique explored for PABA quantification.[3]

-

Interpretation:

-

A PABA excretion of less than 50-57% of the administered dose in the 6-hour period is generally considered indicative of exocrine pancreatic insufficiency.[11]

Plasma-Based this compound Test

To simplify the test and avoid lengthy urine collection, a plasma-based measurement of PABA was developed.

Patient Preparation:

-

Overnight fasting.

Test Administration:

-

Oral administration of this compound (dosages varied, e.g., 15 mg/kg or 30 mg/kg in children).[8]

Sample Collection:

-

Blood samples are collected at specific time points after this compound administration. A 90-minute post-ingestion sample was found to be particularly significant.[9] In some protocols, samples were taken at 0, 30, 60, and 90 minutes, and then hourly for up to 6 hours.[8]

Sample Analysis:

-

Plasma is separated, and the concentration of PABA is determined using methods similar to those for urine analysis.[13] A colorimetric assay for plasma PABA has been described, where plasma is deproteinized with perchloric acid, conjugates are hydrolyzed, and total PABA is determined.[13]

Interpretation:

-

Patients with pancreatic insufficiency show significantly lower plasma PABA levels compared to healthy controls, especially at the 90-minute time point.[9]

Modified this compound Test for Improved Specificity

To account for variability in intestinal absorption and renal excretion of PABA, modified versions of the this compound test were introduced.

3.3.1. Co-administration with ¹⁴C-PABA

-

Protocol: A tracer dose of ¹⁴C-labeled PABA is administered concurrently with this compound.[12]

-

Analysis: Both total PABA and ¹⁴C-PABA are measured in the collected urine.

-

Interpretation: The ratio of PABA excretion to ¹⁴C-PABA excretion is calculated. A ratio of less than 0.76 is indicative of pancreatic exocrine impairment.[12] This method helps to correct for factors unrelated to pancreatic function that might affect PABA excretion.

3.3.2. Co-administration with p-aminosalicylic acid (PAS)

-

Protocol: p-aminosalicylic acid (PAS) is administered along with this compound.

-

Analysis: Both PABA and PAS are measured in the urine, often using HPLC or spectrofluorimetry.[14]

-

Interpretation: The ratio of PABA to PAS excretion is calculated. This ratio has been shown to improve the specificity of the test from 76% to 89%.[15]

Concluding Remarks

The early research on this compound established it as a valuable, non-invasive tool for assessing moderate to severe exocrine pancreatic insufficiency. While it has been largely superseded by other diagnostic modalities, the principles of its design and the extensive clinical data gathered during its use continue to be relevant. The evolution of the this compound test, from a simple urine excretion test to more specific plasma-based and marker-corrected protocols, reflects a sophisticated understanding of the challenges in diagnosing pancreatic dysfunction. This historical perspective offers important lessons for the ongoing development of novel and improved diagnostics in gastroenterology.

References

- 1. Pancreatic function testing: Here to stay for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Diagnostic and therapeutic applications of this compound screening test for exocrine pancreatic insufficiency in patients with cystic fibrosis. Comparison with other tests of exocrine pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound test is not affected in patients with small bowel disease or liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of exocrine pancreatic function by oral administration of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (this compound): 5 years' clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of this compound test and rice flour breath hydrogen test in the detection of exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The this compound test using plasma p-aminobenzoic acid for diagnosing pancreatic insufficiency in young children. The effect of two different doses and a liquid meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound test for assessing pancreatic dysfunction using analysis of para-aminobenzoic acid in plasma and urine. Studies in cystic fibrosis and Shwachman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The this compound test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound as a test of exocrine pancreatic function in adult patients with pancreatic exocrine insufficiency. Determination of appropriate dose and urinary collection interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gpnotebook.com [gpnotebook.com]

- 13. Colorimetric plasma assay for the this compound test (BT-PABA) for exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectrofluorimetric determination of urinary p-aminobenzoic and p-aminosalicylic acids in the BT-PABA/PAS test of pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. exaly.com [exaly.com]

Bentiromide: A Technical Guide to its Discovery, Development, and Application in Pancreatic Function Testing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentiromide (N-benzoyl-L-tyrosyl-p-aminobenzoic acid) is a synthetic peptide that has served as a valuable non-invasive diagnostic agent for exocrine pancreatic insufficiency. Its utility lies in its specific cleavage by the pancreatic enzyme chymotrypsin, releasing para-aminobenzoic acid (PABA), which can be measured in the urine or plasma. This guide provides a comprehensive overview of the discovery, development, and clinical application of this compound, with a focus on the technical details of its synthesis, mechanism of action, and the experimental protocols for its use in pancreatic function testing.

Discovery and Development

The development of this compound emerged from the need for a simple, reliable, and non-invasive method to assess pancreatic function. Prior to its introduction, pancreatic function tests were often cumbersome and invasive. Research efforts focused on developing a substrate that would be specifically acted upon by a pancreatic enzyme and would release a readily detectable marker.

This compound was synthesized as a chymotrypsin-labile peptide.[1] The rationale was that in individuals with normal pancreatic function, orally administered this compound would be hydrolyzed by chymotrypsin in the small intestine, releasing PABA.[2][3] PABA is then absorbed into the bloodstream, metabolized by the liver, and excreted in the urine.[4] In patients with exocrine pancreatic insufficiency, the reduced availability of chymotrypsin would lead to decreased cleavage of this compound and consequently, lower levels of PABA in the urine.[2][5]

Initial studies in the 1970s and 1980s established the clinical utility of the this compound test.[1][6] These studies focused on determining the optimal dose, urine collection interval, and diagnostic accuracy in various patient populations, including those with chronic pancreatitis and cystic fibrosis.[7][8] Though it has been largely superseded by other diagnostic methods in many regions and was withdrawn from the US market in 1996, the principles behind the this compound test continue to be relevant in the study of pancreatic function and the development of new diagnostic agents.[3]

Synthesis of this compound

The synthesis of this compound, N-benzoyl-L-tyrosyl-p-aminobenzoic acid, is typically achieved through standard peptide coupling techniques. A common method involves the reaction of N-benzoyl-L-tyrosine with a p-aminobenzoic acid ester, followed by hydrolysis of the ester to yield the final product.

General Synthetic Scheme

A representative synthesis involves the acylation of the amino group of p-aminobenzoic acid with the carboxyl group of N-benzoyl-L-tyrosine. This can be accomplished using a variety of coupling agents to facilitate the formation of the amide bond.

Mechanism of Action and Metabolic Pathway

The diagnostic utility of this compound is predicated on its specific enzymatic cleavage and subsequent metabolic pathway.

Experimental Protocols

The this compound test involves the oral administration of a standardized dose of this compound followed by the collection of urine or blood samples for the quantification of PABA.

This compound Administration and Sample Collection

Patient Preparation:

-

Patients should fast overnight prior to the test.

-

Certain medications that may interfere with the test, such as sulfonamides, should be discontinued.[2]

Test Procedure:

-

An initial (baseline) urine or blood sample may be collected.

-

A single oral dose of this compound is administered. The optimal dose for adults is typically 500 mg.[6][7][9] For children, doses of 15 mg/kg or 30 mg/kg have been evaluated.[10]

-

Following administration, the patient is encouraged to drink water to ensure adequate urine output.

-

Urine is collected over a specified period, most commonly 6 hours.[2][6][7][9] In some protocols, plasma PABA levels are measured at specific time points, such as 90 or 120 minutes post-administration.[11]

Quantification of p-Aminobenzoic Acid (PABA)

PABA levels in urine and plasma can be determined by several analytical methods, most notably the Bratton-Marshall colorimetric method and High-Performance Liquid Chromatography (HPLC).

4.2.1. Bratton-Marshall Method

This colorimetric method is based on the diazotization of the primary aromatic amine of PABA, followed by coupling with a chromogenic agent to produce a colored azo dye, which is then quantified spectrophotometrically.

Protocol:

-

Sample Preparation: Urine samples are diluted with distilled water. Plasma samples require deproteinization, typically with trichloroacetic acid.

-

Diazotization: Sodium nitrite solution is added to an acidified sample to convert PABA to a diazonium salt.

-

Removal of Excess Nitrite: Ammonium sulfamate solution is added to remove any unreacted sodium nitrite.

-

Coupling Reaction: N-(1-Naphthyl)ethylenediamine dihydrochloride solution is added, which couples with the diazonium salt to form a stable magenta-colored azo dye.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at approximately 540-550 nm.

-

Quantification: PABA concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of PABA.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and sensitive method for the quantification of PABA and its metabolites.

Protocol:

-

Sample Preparation: Urine samples are typically diluted and filtered. Plasma samples require deproteinization followed by filtration.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed.

-

Detection: UV detection is typically performed at a wavelength of 254 nm or 280 nm.

-

-

Quantification: The concentration of PABA is determined by comparing the peak area of the analyte in the sample to that of a standard curve.

Quantitative Data from Clinical Studies

The diagnostic performance of the this compound test has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from studies in patients with chronic pancreatitis and cystic fibrosis.

This compound Test in Chronic Pancreatitis

| Study Cohort | This compound Dose | Urine Collection | Sensitivity | Specificity | Reference |

| 72 patients with chronic pancreatitis | 1 g | Not Specified | 86% | 93% (in 353 controls and patients with non-pancreatic diseases) | [1] |

| 47 patients with chronic pancreatic disease | 500 mg | 6 hours | Not explicitly stated, but this dose and time afforded maximal separation from healthy volunteers. | Lower limit of normal (mean - 2 SD) for urinary arylamine excretion in controls was 57%. | [7] |

This compound Test in Cystic Fibrosis

| Study Cohort | This compound Dose | Sample Type | Key Findings | Reference |

| 25 CF patients with pancreatic insufficiency, 9 CF patients without | Not Specified | Urine | Correct classification of all patients was possible. | [8][12] |

| 35 patients with fat maldigestion (34 with CF) | 15 mg/kg and 30 mg/kg | Plasma | High-dose (30 mg/kg) with a liquid meal provided the best discrimination between control and pancreatic insufficient patients. | [5][10] |

| 18 CF patients | Not Specified | Plasma | PABA elimination half-life was significantly shorter in CF patients compared to controls. | [13] |

| 18 CF patients | Not Specified | Plasma and Urine | The 90-minute plasma PABA test reliably detected CF patients with steatorrhea. | [6][11] |

Conclusion

This compound has played a significant role in the history of pancreatic function testing, offering a non-invasive alternative to earlier methods. While its use has declined with the advent of newer diagnostic modalities, the principles of its application—specifically, the use of a targeted enzymatic substrate to release a measurable marker—remain a cornerstone of diagnostic test development. This technical guide provides a detailed overview of the discovery, synthesis, mechanism, and clinical application of this compound, serving as a valuable resource for researchers and clinicians in the field of gastroenterology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase: disulfide-linked dimers are formed at the site of synthesis in the rough endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Para-aminobenzoic acid used as a marker for completeness of 24 hour urine: assessment of control limits for a specific HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. The this compound test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diagnostic and therapeutic applications of this compound screening test for exocrine pancreatic insufficiency in patients with cystic fibrosis. Comparison with other tests of exocrine pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]

- 10. The this compound test using plasma p-aminobenzoic acid for diagnosing pancreatic insufficiency in young children. The effect of two different doses and a liquid meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound test for assessing pancreatic dysfunction using analysis of para-aminobenzoic acid in plasma and urine. Studies in cystic fibrosis and Shwachman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Altered PABA pharmacokinetics in cystic fibrosis. Implications for this compound test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Analogues of Bentiromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentiromide, chemically known as (S)-4-(2-benzamido-3-(4-hydroxyphenyl)propanamido)benzoic acid, is a synthetic peptide derivative historically used as a non-invasive diagnostic agent to assess exocrine pancreatic insufficiency. Its function relies on the specific cleavage of its peptide bond by the pancreatic enzyme chymotrypsin, which releases para-aminobenzoic acid (PABA). The subsequent measurement of PABA and its metabolites in the urine serves as an indicator of pancreatic enzyme activity. Despite its utility, this compound was withdrawn from the U.S. market in 1996. This guide provides a detailed overview of the chemical structure, properties, synthesis, and mechanism of action of this compound. It also includes experimental protocols for its synthesis and the quantification of its metabolites. Notably, a comprehensive review of scientific literature reveals a significant lack of publicly available information on the development and evaluation of this compound analogues.

Chemical Structure and Identification

This compound is a dipeptide formed by the condensation of N-benzoyl-L-tyrosine and 4-aminobenzoic acid.[1]

-

IUPAC Name: 4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid

-

Synonyms: N-benzoyl-L-tyrosyl-p-aminobenzoic acid, Bentiromidum, Chymex, BTPABA[2]

-

CAS Number: 37106-97-1

-

Chemical Formula: C₂₃H₂₀N₂O₅

-

Molecular Weight: 404.42 g/mol [2]

-

SMILES: O=C(O)C1=CC=C(NC(--INVALID-LINK--CC3=CC=C(O)C=C3)=O)C=C1[2]

-

InChI Key: SPPTWHFVYKCNNK-FQEVSTJZSA-N[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its formulation and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Physical State | Solid powder | [1][2] |

| Melting Point | 240-242 °C | [1] |

| Water Solubility | 4.12e-03 g/L (Predicted) | [1] |

| Insoluble in water | [2] | |

| Solubility in other solvents | Soluble in DMSO | [2] |

| LogP | 3.3 | [1][3] |

| pKa | Data not available |

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between N-benzoyl-tyrosine and an ester of p-aminobenzoic acid, followed by hydrolysis of the ester.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described for this compound's synthesis.[3]

-

Activation of N-benzoyl-tyrosine: N-benzoyl-tyrosine is dissolved in a suitable aprotic solvent. N-methyl-morpholine is added as a base, and the solution is cooled. Ethyl chlorocarbonate is then added to form a mixed anhydride, activating the carboxyl group.

-

Amide Bond Formation: Ethyl p-aminobenzoate, dissolved in the same solvent, is added to the activated N-benzoyl-tyrosine solution. The reaction mixture is stirred until the amide formation is complete.

-

Hydrolysis: The resulting ethyl ester of this compound is then selectively hydrolyzed. This can be achieved in a two-step process using dimsyl sodium (NaDMSO) followed by the addition of a dilute acid to yield the final product, this compound.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system to obtain a pure solid product.

Mechanism of Action and Diagnostic Application

This compound's diagnostic utility is predicated on its specific enzymatic cleavage by chymotrypsin in the small intestine.[3][4]

-

Oral Administration: this compound is administered orally.[4]

-

Enzymatic Cleavage: In the duodenum, pancreatic chymotrypsin hydrolyzes the amide bond between the tyrosine and the p-aminobenzoic acid moieties.

-

Absorption and Metabolism: The released p-aminobenzoic acid (PABA) is absorbed through the intestinal wall.[5] It then undergoes hepatic metabolism, primarily conjugation.[5]

-

Excretion and Quantification: PABA and its metabolites are excreted in the urine.[4] The amount of arylamines (PABA and its metabolites) excreted over a specific period (typically 6 hours) is quantified.[4] A reduced excretion of arylamines is indicative of exocrine pancreatic insufficiency due to insufficient chymotrypsin secretion.[4]

Diagnostic Workflow

The clinical application of this compound follows a structured workflow to ensure accurate assessment of pancreatic function.

This compound Analogues

A thorough search of the scientific and patent literature did not yield specific studies on the design, synthesis, or evaluation of this compound analogues. The research focus appears to have been on the parent compound itself for its diagnostic application. The withdrawal of this compound from major markets may have curtailed further research and development in this specific chemical space. Therefore, this guide cannot provide information on this compound analogues, their chemical structures, or their structure-activity relationships.

Experimental Protocols

Quantification of Urinary p-Aminobenzoic Acid (PABA) - Bratton-Marshall Test

This colorimetric assay is a standard method for the determination of PABA in biological fluids.[6]

-

Sample Preparation: A urine sample is diluted with distilled water.

-

Protein Precipitation (if using plasma/serum): An equal volume of trichloroacetic acid is added to precipitate proteins, followed by centrifugation. The supernatant is used for the assay.

-

Diazotization: Sodium nitrite solution is added to an acidified aliquot of the prepared sample to convert the primary amine of PABA into a diazonium salt. The reaction is allowed to proceed for a few minutes in the cold.

-

Removal of Excess Nitrite: Ammonium sulfamate solution is added to quench any unreacted sodium nitrite.

-

Coupling Reaction: N-(1-Naphthyl)ethylenediamine dihydrochloride (the Bratton-Marshall reagent) is added. This couples with the diazonium salt to form a stable, intensely colored azo dye.

-

Spectrophotometry: The absorbance of the resulting colored solution is measured at its maximum absorption wavelength (typically around 545 nm) using a spectrophotometer.

-

Quantification: The concentration of PABA is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of PABA.

Conclusion

This compound is a well-characterized dipeptide that served as a valuable tool for the diagnosis of exocrine pancreatic insufficiency. Its mechanism of action, based on the specific cleavage by chymotrypsin, is straightforward and allows for a non-invasive assessment of pancreatic function. While detailed protocols for its synthesis and the analysis of its metabolites are available, there is a notable absence of research on the development of its analogues. This technical guide provides a comprehensive summary of the existing knowledge on this compound for the scientific community.

References

- 1. This compound | C23H20N2O5 | CID 6957673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound test is not affected in patients with small bowel disease or liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colorimetric plasma assay for the this compound test (BT-PABA) for exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Bentiromide Peptide Cleavage by Pancreatic Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentiromide, a synthetic peptide, has historically served as a valuable non-invasive diagnostic tool for assessing exocrine pancreatic insufficiency (EPI). The core of its diagnostic utility lies in the specific cleavage of its peptide bond by the pancreatic enzyme chymotrypsin. This guide provides a comprehensive technical overview of the enzymatic cleavage of this compound, detailing the underlying mechanisms, experimental protocols for its assessment, and quantitative data derived from clinical and laboratory studies.

Core Mechanism: Chymotrypsin-Mediated Hydrolysis

This compound, chemically known as N-benzoyl-L-tyrosyl-p-aminobenzoic acid, is designed as a specific substrate for chymotrypsin, a key digestive enzyme synthesized in the pancreas and secreted into the duodenum. In a healthy individual with sufficient pancreatic function, orally administered this compound is hydrolyzed by chymotrypsin in the small intestine. This enzymatic action cleaves the peptide bond, releasing p-aminobenzoic acid (PABA) and N-benzoyl-L-tyrosine.[1] PABA is readily absorbed from the intestine into the bloodstream, metabolized by the liver, and subsequently excreted in the urine.[2] The amount of PABA recovered in the urine over a specific period, typically six hours, serves as an indirect measure of chymotrypsin activity and, by extension, exocrine pancreatic function.[1][3] Reduced urinary PABA excretion is indicative of EPI.[1]

Enzymatic Reaction Pathway

The enzymatic cleavage of this compound by chymotrypsin follows a well-established mechanism for serine proteases. The process involves the formation of an enzyme-substrate complex, followed by a series of nucleophilic attacks and acyl-enzyme intermediates, ultimately leading to the hydrolysis of the peptide bond.

Quantitative Data on this compound Cleavage

| Patient Group | Number of Subjects | Mean 6-hour Urinary PABA Excretion (%) | Standard Deviation (%) | Reference |

| Healthy Controls | ||||

| 7 | 82.0 | 10.0 | [4] | |

| 61 | >57 (lower limit of normal) | N/A | [5] | |

| 126 | Normal excretion | N/A | [6] | |

| Chronic Pancreatitis | ||||

| 25 | 55.8 | 24.2 | [4] | |

| 72 | Significantly less than controls | N/A | [6] | |

| - Mild Changes (ERP) | 4 | 56.9 | 21.6 | [4] |

| - Moderate Changes (ERP) | 5 | 78.4 | 10.5 | [4] |

| - Marked Changes (ERP) | 16 | 47.2 | 23.7 | [4] |

| Pancreatic Carcinoma | 25 | Significantly less than controls | N/A | [6] |

| Cystic Fibrosis (with EPI) | 7 | Pancreatic function <0.1% of normal | N/A | [7] |

| Cystic Fibrosis (without malabsorption) | 11 | Pancreatic function 0.7-90% of control | N/A | [7] |

Table 1: Summary of 6-hour Urinary PABA Excretion Following this compound Administration in Various Patient Groups. EPI: Exocrine Pancreatic Insufficiency; ERP: Endoscopic Retrograde Pancreatography.

Experimental Protocols

The assessment of this compound cleavage primarily involves the in vivo administration of the peptide followed by the quantification of PABA in urine or plasma.

In Vivo this compound Test Protocol (Oral Administration)

-

Patient Preparation: The patient fasts overnight. Certain medications that may interfere with the test, such as diuretics, sulfonamides, and pancreatic enzyme supplements, should be discontinued prior to the test.[1]

-

This compound Administration: A standard oral dose of 500 mg of this compound is administered to the patient with a glass of water.[3] Following administration, a light meal may be given to stimulate pancreatic secretion.[1]

-

Urine Collection: All urine is collected for a period of six hours following the administration of this compound.[3]

-

Sample Analysis: The total volume of the 6-hour urine collection is measured, and an aliquot is taken for the quantification of PABA.

Analytical Methods for PABA Quantification

Several methods are available for the quantification of PABA in biological samples, with High-Performance Liquid Chromatography (HPLC) and colorimetric assays being the most common.

1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates PABA from other urinary components based on its physicochemical properties, allowing for highly specific and accurate quantification.

-

Sample Preparation: Urine samples are typically diluted and may undergo a hydrolysis step (e.g., with sodium hydroxide) to convert any PABA metabolites back to PABA, ensuring measurement of total PABA.

-

Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength of approximately 280-300 nm.[8][9]

-

Quantification: The concentration of PABA is determined by comparing the peak area of the sample to that of a known standard. The PABA excretion index in healthy individuals is reported to be 94% ± 18 (mean ± 1 SD).[8]

2. Colorimetric Assay (Bratton-Marshall Method)

-

Principle: This method is based on the diazotization of the primary aromatic amine group of PABA, followed by coupling with a chromogenic agent (N-(1-Naphthyl)ethylenediamine) to produce a colored compound that can be measured spectrophotometrically.

-

Procedure:

-

Urine samples are hydrolyzed to convert PABA conjugates to free PABA.

-

The sample is treated with sodium nitrite in an acidic medium to form a diazonium salt.

-

Excess nitrite is removed with ammonium sulfamate.

-

The diazonium salt is then coupled with the chromogenic agent to form a stable magenta-colored azo dye.

-

The absorbance of the solution is measured at approximately 540-550 nm.

-

-

Limitations: This method is susceptible to interference from other aromatic amines and drugs containing a primary arylamine group.[8]

Experimental Workflow

The entire process, from patient preparation to the final data analysis, can be visualized as a sequential workflow.

Conclusion

The cleavage of this compound by pancreatic chymotrypsin provides a reliable and non-invasive method for assessing exocrine pancreatic function. While the direct enzyme kinetics of this specific substrate-enzyme interaction require further investigation, the extensive clinical data on PABA excretion allows for a robust quantitative assessment. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in the field of pancreatic function and digestive diseases. The use of specific and sensitive analytical techniques like HPLC is crucial for obtaining accurate and reliable results.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound test is not affected in patients with small bowel disease or liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of this compound test and endoscopic retrograde pancreatography in patients with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a test of exocrine pancreatic function in adult patients with pancreatic exocrine insufficiency. Determination of appropriate dose and urinary collection interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of exocrine pancreatic function by oral administration of N-benzoyl-L-tyrosyl-p-aminobenzoic acid (this compound): 5 years' clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound test for assessing pancreatic dysfunction using analysis of para-aminobenzoic acid in plasma and urine. Studies in cystic fibrosis and Shwachman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical assessment of the NBT-PABA pancreatic function test using high performance liquid chromatography determination of p-aminobenzoic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrofluorimetric determination of urinary p-aminobenzoic and p-aminosalicylic acids in the BT-PABA/PAS test of pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Studies of Bentiromide Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentiromide, chemically known as N-benzoyl-L-tyrosyl-p-aminobenzoic acid (Bz-Tyr-PABA), is a synthetic peptide that has been primarily utilized as a non-invasive diagnostic tool for assessing exocrine pancreatic function.[1] The underlying principle of the this compound test lies in the specific enzymatic cleavage of the peptide bond between the tyrosine and p-aminobenzoic acid (PABA) moieties. This hydrolysis is predominantly catalyzed by chymotrypsin, a digestive enzyme synthesized in the pancreas and secreted into the small intestine.[2]

In a healthy individual with normal pancreatic function, orally administered this compound is hydrolyzed by chymotrypsin in the duodenum, releasing PABA. The liberated PABA is then absorbed into the bloodstream, conjugated in the liver, and subsequently excreted in the urine.[2] Measurement of urinary or plasma PABA levels serves as an indirect measure of chymotrypsin activity and, by extension, exocrine pancreatic function.[3]

While the in-vivo application of this compound is well-documented, this guide focuses on the in-vitro aspects of its hydrolysis. Understanding the kinetics and experimental conditions of this compound hydrolysis in a controlled laboratory setting is crucial for various research applications, including the screening of chymotrypsin inhibitors, comparative enzyme studies, and the development of novel diagnostic assays. Although chymotrypsin is the primary enzyme responsible for this compound cleavage, it is noteworthy that some non-pancreatic hydrolysis by enzymes present in the human small intestinal mucosa has also been reported.[4][5]

This compound Hydrolysis Reaction

The enzymatic hydrolysis of this compound by chymotrypsin yields two primary products: N-benzoyl-L-tyrosine and p-aminobenzoic acid (PABA).

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Experimental Protocols

While specific in-vitro kinetic parameters for this compound are not extensively reported in the literature, a robust experimental protocol can be designed based on established methods for other chymotrypsin substrates and the specific detection of PABA. The following is a representative protocol for an in-vitro this compound hydrolysis assay.

Materials and Reagents

-

Enzyme: Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)

-

Substrate: this compound (N-benzoyl-L-tyrosyl-p-aminobenzoic acid)

-

Buffer: 0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M Calcium Chloride (CaCl₂)

-

Enzyme Diluent: 1 mM HCl

-

Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA)

-

PABA Detection Reagents (Bratton-Marshall Method):

-

Sodium Nitrite (NaNO₂) solution (e.g., 0.1% w/v)

-

Ammonium Sulfamate solution (e.g., 0.5% w/v)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% w/v)

-

Hydrochloric Acid (HCl)

-

-

Equipment:

-

Spectrophotometer or plate reader

-

Water bath or incubator (25°C or 37°C)

-

Microcentrifuge

-

Vortex mixer

-

Cuvettes or microplates

-

Preparation of Solutions

-

Chymotrypsin Stock Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Prepare fresh daily and keep on ice.

-

Working Enzyme Solution: Dilute the stock solution in 1 mM HCl to the desired final concentration (e.g., 10-50 µg/mL).

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in assay buffer). The final concentration of the organic solvent in the assay should be minimized.

-

PABA Standard Curve: Prepare a series of PABA standards of known concentrations in the assay buffer to generate a standard curve for quantification.

In-Vitro Hydrolysis Assay Procedure

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures by adding the assay buffer, this compound substrate at various concentrations, and water to a final volume (e.g., 500 µL).

-

Temperature Equilibration: Pre-incubate the reaction tubes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate Reaction: Add the working enzyme solution to each tube to start the reaction. Include a control tube with no enzyme to account for any non-enzymatic hydrolysis.

-

Incubation: Incubate the reaction for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA. This will precipitate the enzyme.

-

Enzyme Removal: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Collect Supernatant: Carefully collect the supernatant, which contains the product PABA, for quantification.

Quantification of p-Aminobenzoic Acid (PABA) by Bratton-Marshall Method

This colorimetric assay is a common method for PABA determination.[2]

-

Diazotization: To an aliquot of the supernatant, add sodium nitrite solution and incubate for a few minutes. This converts the primary aromatic amine of PABA into a diazonium salt.

-

Removal of Excess Nitrite: Add ammonium sulfamate to quench any unreacted sodium nitrite.

-

Coupling Reaction: Add NED solution. The diazonium salt couples with NED to form a stable, colored azo dye.

-

Color Development: Allow the color to develop for a set period.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 540-550 nm).

-

Calculation: Determine the concentration of PABA in the samples by comparing their absorbance to the PABA standard curve.

Caption: Experimental workflow for in-vitro this compound hydrolysis.

Data Presentation

Kinetic Parameters of Chymotrypsin with Various Substrates

As specific kinetic data for this compound is scarce, the following table provides a comparative overview of chymotrypsin's activity with other, structurally related substrates. This data is essential for understanding the enzyme's substrate specificity.

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| N-benzoyl-L-tyrosine ethyl ester (BTEE) | 0.02 - 0.28 | - | - |

| N-benzoyl-L-tyrosine p-nitroanilide (BTpNA) | - | - | - |

| N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | - | - | - |

| N-acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 280,000 |

| N-acetyl-L-tryptophan ethyl ester | 0.097 | 27 | - |

| N-acetyl-L-tryptophan p-nitrophenyl ester | 0.002 | 31 | - |

Note: Data is compiled from various sources and experimental conditions may differ. This table is for comparative purposes only.

Inhibition of Chymotrypsin Activity

The inhibition of chymotrypsin is a significant area of study. The following table summarizes the inhibitory constants for several known chymotrypsin inhibitors. These values are typically determined using substrates other than this compound but provide a quantitative measure of inhibitor potency.

| Inhibitor | Type of Inhibition | IC₅₀ (µM) | K_i_ (µM) |

| Chymostatin | Competitive | 5.7 | - |

| Aprotinin | Competitive | - | - |

| Bowman-Birk Inhibitor | Competitive | - | - |

| Kunitz Soybean Inhibitor | Competitive | - | - |

| Benzimidazole Derivative 1 | Competitive | 14.8 | 16.4 |

| Benzimidazole Derivative 17 | Mixed | - | - |

Note: Data is compiled from various sources and experimental conditions may differ.[6][7]

Conclusion

The in-vitro hydrolysis of this compound by chymotrypsin is a specific enzymatic reaction that forms the basis of a clinically important diagnostic test. While detailed kinetic parameters for this specific substrate-enzyme pair are not widely published, a robust experimental framework for its study can be established. By utilizing standardized chymotrypsin assay conditions and specific PABA detection methods like the Bratton-Marshall assay, researchers can effectively conduct in-vitro studies. Such studies are invaluable for screening potential chymotrypsin inhibitors, investigating enzyme mechanisms, and developing new biochemical assays. Further research to definitively characterize the Michaelis-Menten kinetics of this compound hydrolysis would be a valuable contribution to the field.

References

- 1. The this compound test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnostic and therapeutic applications of this compound screening test for exocrine pancreatic insufficiency in patients with cystic fibrosis. Comparison with other tests of exocrine pancreatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Comparative studies of the specificities of α-chymotrypsin and subtilisin BPN′. Studies with flexible and `locked' substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bentiromide as a Chymotrypsin-Labile Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bentiromide, a synthetic peptide, has historically served as a valuable non-invasive diagnostic tool for assessing exocrine pancreatic insufficiency.[1] Its utility lies in its specific cleavage by the pancreatic enzyme chymotrypsin, which releases a marker molecule, para-aminobenzoic acid (PABA), for quantitative analysis. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for its use in pancreatic function testing, and a summary of its diagnostic performance. The information presented is intended to support researchers and clinicians in understanding the principles and methodologies of the this compound test.

Introduction

This compound, chemically known as N-benzoyl-L-tyrosyl-p-aminobenzoic acid (BTPABA), is a synthetic dipeptide.[2] It was developed as a diagnostic agent to indirectly measure the activity of chymotrypsin, a key digestive enzyme produced by the pancreas.[1] In individuals with a healthy pancreas, orally administered this compound is hydrolyzed by chymotrypsin in the small intestine, releasing PABA.[1][3] The liberated PABA is then absorbed into the bloodstream, metabolized in the liver, and excreted in the urine.[3] By measuring the amount of PABA in urine or plasma, clinicians can infer the level of pancreatic chymotrypsin activity.[1] Low levels of excreted PABA are indicative of exocrine pancreatic insufficiency, a condition often associated with chronic pancreatitis, cystic fibrosis, and other pancreatic diseases.[1] Although this compound is no longer available in the United States, its principles and the data gathered from its use remain relevant to the study of pancreatic function and the development of new diagnostic methods.

Mechanism of Action

The diagnostic utility of this compound is predicated on its specific enzymatic cleavage by chymotrypsin. The following diagram illustrates the metabolic pathway of this compound.

Caption: Metabolic pathway of this compound.

Experimental Protocols

The this compound test can be performed by analyzing either urine or plasma samples. The following are detailed protocols for each method.

Urine Analysis

The urine analysis protocol for the this compound test is designed to measure the total amount of PABA excreted over a specific period.

Caption: Experimental workflow for the this compound urine test.

Detailed Steps:

-

Patient Preparation:

-

Patients should fast overnight prior to the test.

-

Medications known to interfere with PABA metabolism or measurement, such as sulfonamides, should be discontinued.[4]

-

-

This compound Administration and Sample Collection:

-

Sample Processing and Analysis:

-

The total volume of the 6-hour urine collection is measured.

-

The concentration of PABA in the urine is determined using either a colorimetric method (e.g., Bratton-Marshall assay) or high-performance liquid chromatography (HPLC).[1][6] HPLC is generally preferred due to its higher specificity and avoidance of drug interferences.[6]

-

The total PABA excretion is calculated by multiplying the PABA concentration by the total urine volume.

-

Plasma Analysis

Plasma analysis offers an alternative to urine collection and may be more convenient in certain patient populations.

Detailed Steps:

-

Patient Preparation:

-

Similar to the urine test, patients should fast overnight.

-

Interfering medications should be discontinued.

-

-

This compound Administration and Sample Collection:

-

This compound is administered orally, with doses ranging from 15 mg/kg to 30 mg/kg in children, often with a liquid meal.[7]

-

Blood samples are collected at specific time points after administration. Peak PABA levels in plasma are typically observed between 90 and 120 minutes.[1] A blood draw at 90 minutes has been shown to be effective in detecting pancreatic insufficiency.[8]

-

-

Sample Processing and Analysis:

Data Presentation and Interpretation

The results of the this compound test are interpreted by comparing the patient's PABA excretion or plasma concentration to established reference ranges.

Table 1: Interpretation of this compound Test Results (Urine)

| PABA Excretion (% of administered dose) | Interpretation |

| > 57% | Normal Pancreatic Function |

| < 50% | Indicative of Exocrine Pancreatic Insufficiency |

Note: These values are based on a 500 mg dose and a 6-hour urine collection period in adults.[3]

Table 2: Diagnostic Accuracy of the this compound Test

| Patient Group | Sensitivity | Specificity | Reference |

| Chronic Pancreatitis | 86% | 93% | [4] |

| Pancreatic Carcinoma | 76% | 93% | [4] |

Sensitivity refers to the ability of the test to correctly identify patients with the disease, while specificity refers to the ability to correctly identify patients without the disease.

Factors Influencing Results:

Several factors can affect the accuracy of the this compound test and should be considered during interpretation:

-

Renal Function: Impaired renal function can decrease the excretion of PABA, leading to falsely low results.[4]

-

Gastrointestinal Motility: Conditions that alter gastric emptying or intestinal transit time can affect the rate of this compound hydrolysis and PABA absorption.

-

Small Bowel and Liver Disease: While some studies suggest the this compound test is not significantly affected by small bowel or liver disease, severe malabsorption or hepatic dysfunction could theoretically impact PABA absorption and metabolism.[3]

-

Drug Interactions: As mentioned, certain medications can interfere with the test. For example, sulfonamides can compete with PABA for metabolic pathways.[4]

Conclusion

The this compound test, based on the chymotrypsin-labile nature of this synthetic peptide, provides a non-invasive method for the functional assessment of the exocrine pancreas. While it has been largely superseded by other diagnostic modalities in clinical practice, the principles underlying the test and the data generated from its use continue to be of significant value to researchers and professionals in the field of pancreatology and drug development. A thorough understanding of its mechanism, the detailed protocols for its application, and the correct interpretation of its results are crucial for appreciating its historical role and its potential applications in preclinical and research settings.

References

- 1. Colorimetric plasma assay for the this compound test (BT-PABA) for exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified oral pancreatic function test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound test is not affected in patients with small bowel disease or liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The this compound test for pancreatic exocrine insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exocrine pancreatic function as determined in a same-day test with use of this compound and p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The this compound test using plasma p-aminobenzoic acid for diagnosing pancreatic insufficiency in young children. The effect of two different doses and a liquid meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound test for assessing pancreatic dysfunction using analysis of para-aminobenzoic acid in plasma and urine. Studies in cystic fibrosis and Shwachman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Bentiromide Test: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once a cornerstone in the assessment of exocrine pancreatic insufficiency, the bentiromide test offers a compelling case study in the evolution of diagnostic methodologies. This technical guide provides a comprehensive historical perspective on the test, detailing its mechanism of action, experimental protocols, clinical utility, and the factors that led to its eventual decline in favor of newer diagnostic tools.

Introduction: The Need for a Non-Invasive Pancreatic Function Test

The diagnosis of exocrine pancreatic insufficiency (EPI), a condition characterized by the inadequate production of digestive enzymes by the pancreas, historically relied on invasive and cumbersome procedures. The secretin-pancreozymin test, for instance, required duodenal intubation to directly collect and analyze pancreatic secretions. This created a significant need for a simpler, non-invasive, and reliable method to assess pancreatic function, setting the stage for the development of the this compound test.

The this compound Test: Mechanism of Action

The this compound test is an indirect test of pancreatic function that hinges on the activity of a specific pancreatic enzyme: chymotrypsin.[1] The test utilizes a synthetic peptide, N-benzoyl-L-tyrosyl-p-aminobenzoic acid (this compound).[1]

The core principle of the test is as follows:

-

Oral Administration: The patient orally ingests a dose of this compound.[1]

-

Enzymatic Cleavage: In the small intestine, pancreatic chymotrypsin specifically cleaves the this compound molecule.[1]

-

Release of PABA: This cleavage releases para-aminobenzoic acid (PABA), a component of the this compound molecule.[1]

-

Absorption and Excretion: PABA is then absorbed from the intestine into the bloodstream, metabolized in the liver, and subsequently excreted in the urine.[2]

-

Measurement: The amount of PABA or its metabolites recovered in a timed urine collection serves as an indirect measure of chymotrypsin activity and, by extension, exocrine pancreatic function.[1]

A lower-than-normal excretion of PABA suggests a deficiency in pancreatic chymotrypsin secretion, indicative of EPI.[1]

References

Methodological & Application

Application Notes and Protocols for the Bentiromide Test in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bentiromide test is a non-invasive method for assessing exocrine pancreatic function, primarily used in the diagnosis and management of pancreatic insufficiency.[1] Its utility has been demonstrated in adult patients with chronic pancreatic disease and in children with conditions like cystic fibrosis.[2] This diagnostic agent serves as an indirect measure of the activity of chymotrypsin, a key digestive enzyme secreted by the pancreas.[1]

The principle of the test relies on the oral administration of this compound, a synthetic peptide. In a healthy individual with normal pancreatic function, chymotrypsin in the small intestine cleaves this compound, releasing para-aminobenzoic acid (PABA).[1] PABA is then absorbed into the bloodstream, partially metabolized in the liver, and subsequently excreted in the urine.[3] By measuring the amount of PABA or its metabolites in urine or plasma over a specific period, clinicians can infer the level of chymotrypsin activity and thus diagnose exocrine pancreatic insufficiency.[1] Reduced levels of PABA suggest a deficiency in pancreatic enzyme secretion.[1]

Data Presentation

The following tables summarize key quantitative data for the this compound test, providing a reference for study design and data interpretation.

Table 1: Recommended Dosage for this compound Administration

| Population | Recommended Dose | Notes |

| Adults | 500 mg | This dose has been found to provide maximal separation between healthy individuals and those with chronic pancreatic disease.[4] |

| Children | 15 mg/kg to 30 mg/kg | Higher doses administered with a liquid meal are recommended for young children to improve diagnostic accuracy. |